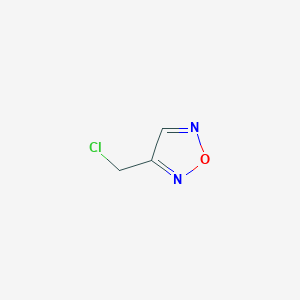
5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole
Übersicht
Beschreibung
5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole: is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and as intermediates in organic synthesis. The presence of a chloromethyl group at the 5-position and a methyl group at the 1-position of the benzotriazole ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole typically involves the chloromethylation of 1-methyl-1H-1,2,3-benzotriazole. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate benzyl alcohol, which is subsequently converted to the chloromethyl derivative under acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under mild pressure and temperature conditions.
Major Products:
- Substituted benzotriazoles with various functional groups depending on the nucleophile used.
- Carboxylic acids or aldehydes from oxidation reactions.
- Methyl derivatives from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzotriazoles, which are valuable in materials science and catalysis.
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Industry: The compound is used in the formulation of corrosion inhibitors for metals. Its derivatives are also employed in the production of dyes, pigments, and photographic chemicals.
Wirkmechanismus
The mechanism of action of 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole and its derivatives often involves the interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities, where the compound can interfere with essential biological processes in pathogens or cancer cells.
Vergleich Mit ähnlichen Verbindungen
5-(chloromethyl)isoxazole: Similar in structure but contains an isoxazole ring instead of a benzotriazole ring.
2-chloro-5-(chloromethyl)pyridine: Contains a pyridine ring and is used in the synthesis of pharmaceutical compounds.
5-(chloromethyl)furfural: A furan derivative used in the production of bio-based chemicals.
Uniqueness: 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole is unique due to its benzotriazole core, which imparts distinct chemical reactivity and stability. The presence of both chloromethyl and methyl groups enhances its versatility in synthetic applications, making it a valuable intermediate in organic synthesis and industrial processes.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-methylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXUAZIEBAPBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CCl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[3-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B3378914.png)


